molecular formula C11H15N3O5 B12801906 3'-Deoxy-3'-formamido thymidine CAS No. 123533-11-9

3'-Deoxy-3'-formamido thymidine

Cat. No.: B12801906
CAS No.: 123533-11-9
M. Wt: 269.25 g/mol
InChI Key: KYWJLEBKGOENJD-DJLDLDEBSA-N
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Description

3’-Deoxy-3’-formamido thymidine is a modified nucleoside analog derived from thymidine. It is characterized by the replacement of the hydroxyl group at the 3’ position with a formamido group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-formamido thymidine typically involves the modification of thymidine through a series of chemical reactionsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production of 3’-Deoxy-3’-formamido thymidine may involve similar synthetic routes but on a larger scale. The use of automated synthesis modules and solid-phase extraction techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxy-3’-formamido thymidine can undergo various chemical reactions, including:

    Substitution Reactions: The formamido group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines) can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various amino derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3’-Deoxy-3’-formamido thymidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-formamido thymidine involves its incorporation into DNA during replication. The formamido group can interfere with the normal base-pairing process, leading to the inhibition of DNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The compound targets enzymes involved in DNA replication, such as thymidine kinase and DNA polymerase .

Comparison with Similar Compounds

  • 3’-Deoxy-3’-fluorothymidine
  • 3’-Deoxy-3’-azidothymidine
  • 2’-Deoxy-5-fluorouridine

Comparison: 3’-Deoxy-3’-formamido thymidine is unique due to the presence of the formamido group, which imparts distinct chemical and biological properties. Unlike 3’-Deoxy-3’-fluorothymidine and 3’-Deoxy-3’-azidothymidine, which contain fluorine and azido groups respectively, the formamido group in 3’-Deoxy-3’-formamido thymidine allows for different interactions with enzymes and nucleic acids. This uniqueness makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

123533-11-9

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]formamide

InChI

InChI=1S/C11H15N3O5/c1-6-3-14(11(18)13-10(6)17)9-2-7(12-5-16)8(4-15)19-9/h3,5,7-9,15H,2,4H2,1H3,(H,12,16)(H,13,17,18)/t7-,8+,9+/m0/s1

InChI Key

KYWJLEBKGOENJD-DJLDLDEBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC=O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC=O

Origin of Product

United States

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